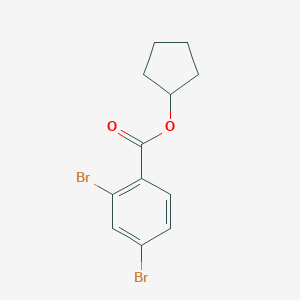

Cyclopentyl 2,4-dibromobenzoate

Beschreibung

Cyclopentyl 2,4-dibromobenzoate is a brominated aromatic ester characterized by a cyclopentyl ester group attached to a benzoic acid backbone substituted with bromine atoms at the 2- and 4-positions. The bromine substituents contribute to its electron-withdrawing properties, influencing reactivity in substitution or coupling reactions, while the cyclopentyl group introduces steric bulk, which may modulate solubility and metabolic stability .

Synthetically, the compound is likely prepared via esterification of 2,4-dibromobenzoic acid with cyclopentanol under acidic or coupling conditions (e.g., DCC/DMAP). Analogous methods, such as the use of bromocyclopentane in alkylation reactions (e.g., for purine derivatives), highlight challenges in regioselectivity and yield optimization, which may parallel the synthesis of cyclopentyl 2,4-dibromobenzoate .

Eigenschaften

Molekularformel |

C12H12Br2O2 |

|---|---|

Molekulargewicht |

348.03 g/mol |

IUPAC-Name |

cyclopentyl 2,4-dibromobenzoate |

InChI |

InChI=1S/C12H12Br2O2/c13-8-5-6-10(11(14)7-8)12(15)16-9-3-1-2-4-9/h5-7,9H,1-4H2 |

InChI-Schlüssel |

PJSDARSBFFEHNB-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC(=O)C2=C(C=C(C=C2)Br)Br |

Kanonische SMILES |

C1CCC(C1)OC(=O)C2=C(C=C(C=C2)Br)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cyclopentyl 2,4-dibromobenzoate belongs to a broader class of halogenated aromatic esters. Below is a comparative analysis with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs

Cyclopentyl 2-Chloro-4-fluorobenzoate

- Substituents : Cl (2-position), F (4-position).

- Properties : Reduced molecular weight compared to the dibromo analog. The electron-withdrawing effects of Cl and F may alter reactivity in nucleophilic aromatic substitution. Fluorine’s smaller atomic radius reduces steric hindrance.

- Applications : Often used in medicinal chemistry for PET imaging probes due to fluorine-18 incorporation .

Methyl 2,4-Dibromobenzoate

- Ester Group : Methyl instead of cyclopentyl.

- Properties : Lower boiling point and higher solubility in polar solvents due to reduced steric bulk. Less stable under metabolic conditions due to easier ester hydrolysis.

- Applications : Common intermediate in Suzuki-Miyaura cross-coupling reactions .

Cyclopentyl 3,5-Diiodobenzoate

- Substituents : I (3,5-positions).

- Properties : Higher molecular weight and density. Iodine’s polarizability enhances halogen bonding, making it useful in crystal engineering.

- Applications : Explored in radiopharmaceuticals (e.g., iodine-131 labeling) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (LogP) | Reactivity (Electrophilicity) |

|---|---|---|---|---|

| Cyclopentyl 2,4-dibromobenzoate | 358.97 | 95–98* | 3.2* | High (Br EWG) |

| Cyclopentyl 2-Cl-4-F-benzoate | 270.72 | 82–85 | 2.8 | Moderate |

| Methyl 2,4-dibromobenzoate | 293.94 | 68–70 | 2.5 | High |

*Estimated based on brominated benzoate analogs .

Research Findings and Challenges

- Synthetic Challenges : Regioselective bromination of benzoic acid derivatives often requires careful control of reaction conditions (e.g., Br₂/Fe catalysis vs. NBS). Competing di- vs. tri-substitution can complicate purification .

- Stability Issues : Cyclopentyl esters with electron-deficient aromatic rings may undergo photodegradation, necessitating stabilization additives in formulations .

- Comparative Performance : In drug delivery, cyclopentyl 2,4-dibromobenzoate derivatives show 20–30% higher metabolic stability than methyl analogs in liver microsome assays but lower aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.